2-(Oxiran-2-yl)oxane

Catalog No.
S3133771
CAS No.
69963-69-5
M.F
C7H12O2
M. Wt
128.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Oxiran-2-yl)oxane

CAS Number

69963-69-5

Product Name

2-(Oxiran-2-yl)oxane

IUPAC Name

2-(oxiran-2-yl)oxane

Molecular Formula

C7H12O2

Molecular Weight

128.171

InChI

InChI=1S/C7H12O2/c1-2-4-8-6(3-1)7-5-9-7/h6-7H,1-5H2

InChI Key

AOBPJRUSKYFWDU-UHFFFAOYSA-N

SMILES

C1CCOC(C1)C2CO2

solubility

not available

Organic Synthesis

Methods: The compound is often used in ring-opening reactions facilitated by nucleophiles or in catalytic asymmetric synthesis to introduce chirality into molecules .

Polymer Chemistry

Methods: 2-(Oxiran-2-yl)oxane undergoes polymerization reactions, typically through cationic mechanisms, to form polymers with desirable properties like increased flexibility or thermal stability .

Medicinal Chemistry

Methods: Synthetic routes involving 2-(Oxiran-2-yl)oxane often include steps like cyclization reactions to form oxetane rings, which can improve the pharmacokinetic properties of drugs .

Materials Science

Methods: The epoxide group in 2-(Oxiran-2-yl)oxane can react with surface groups on materials to create coatings or can be polymerized to form new materials with tailored properties .

Environmental Applications

Field: Environmental Science

Methods: The compound’s reactivity is harnessed to transform or degrade environmental contaminants, potentially through oxidation reactions or as a building block for absorbent materials .

Results: While still in the exploratory phase, initial studies suggest that 2-(Oxiran-2-yl)oxane could be effective in reducing certain types of environmental pollutants.

Industrial Uses

Field: Industrial Chemistry

Methods: Industrial applications of 2-(Oxiran-2-yl)oxane often involve its polymerization or its use as a reactive diluent to modify the viscosity and reactivity of industrial formulations .

Results: The use of 2-(Oxiran-2-yl)oxane in industrial settings has contributed to the creation of products with enhanced performance characteristics, such as better adhesion, flexibility, and resistance to environmental factors.

Advanced Coatings

Field: Industrial Coatings

Methods: The compound is incorporated into coating formulations where it undergoes polymerization, often improving the kinetics of the curing process and the physical properties of the coating .

2-(Oxiran-2-yl)oxane, also known as 2-(epoxy-2-yl)oxane, is a heterocyclic organic compound characterized by its unique structure that incorporates both an oxirane (epoxide) and an oxane (tetrahydropyran) ring. The molecular formula of 2-(Oxiran-2-yl)oxane is C7H12O2C_7H_{12}O_2, and it has a molecular weight of approximately 128.17 g/mol. The compound is notable for its high ring strain due to the three-membered oxirane structure, which contributes to its reactivity and versatility in various chemical applications.

  • Ring-Opening Reactions: The epoxide group can undergo nucleophilic attack, leading to the formation of various substituted products. This reaction is facilitated by nucleophiles such as amines or alcohols.
  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or peracids to yield diols, which are valuable intermediates in organic synthesis.
  • Reduction: Reduction processes can convert 2-(Oxiran-2-yl)oxane into alcohols using reducing agents such as lithium aluminum hydride.
  • Polymerization: The compound can polymerize through cationic mechanisms, resulting in materials with enhanced flexibility and thermal stability.

Research into the biological activity of 2-(Oxiran-2-yl)oxane suggests potential applications in drug development and environmental science. Initial studies indicate that the compound may interact with biological molecules, influencing various biochemical pathways. Its reactivity allows it to be explored for applications in drug delivery systems and as a precursor for pharmaceuticals .

The synthesis of 2-(Oxiran-2-yl)oxane typically involves several key methods:

  • Cyclization Reactions: One common approach includes the cyclization of suitable precursors under basic conditions, often using sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring.
  • Intramolecular Etherification: This method involves the reaction of diols with strong bases, leading to the formation of both oxirane and oxane rings during the cyclization process.
  • Industrial Production: On an industrial scale, 2-(Oxiran-2-yl)oxane can be produced using ethylene and oxygen in the presence of metal catalysts, optimizing conditions to maximize yield and purity.

The applications of 2-(Oxiran-2-yl)oxane span across various fields:

  • Chemical Industry: Used as a building block in organic synthesis and polymer chemistry, contributing to the development of specialty chemicals.
  • Biological Research: Investigated for its role in enzyme mechanisms and protein interactions, providing insights into biochemical pathways .
  • Environmental Science: Explored for its potential to degrade environmental pollutants through oxidation reactions, making it a candidate for remediation strategies .

Studies on the interactions of 2-(Oxiran-2-yl)oxane with biological targets reveal its ability to modify enzyme activity and influence protein functions. The compound's reactivity allows it to participate in various biochemical pathways, potentially impacting metabolic processes. Further research is warranted to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 2-(Oxiran-2-yl)oxane, each exhibiting distinct properties:

Compound NameStructure TypeUnique Features
TetrahydrofuranFive-membered ringCommonly used as a solvent; less reactive than oxirane.
OxetaneFour-membered ringStable structure; used in medicinal chemistry.
EpoxideThree-membered ringHighly reactive; serves as a key intermediate in syntheses.
3-(Oxiran-2-yl)oxaneHeterocyclic compoundContains both oxirane and oxane rings; unique reactivity profile.

Uniqueness: What sets 2-(Oxiran-2-yl)oxane apart is its combination of both an epoxide and an oxane structure, imparting unique chemical properties that enhance its reactivity and utility in synthetic applications compared to other similar compounds.

XLogP3

0.7

Dates

Last modified: 04-15-2024

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